molecular formula C12H16FNO4S B2988530 tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate CAS No. 339105-41-8

tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate

Cat. No.: B2988530
CAS No.: 339105-41-8
M. Wt: 289.32
InChI Key: ZBFOLSZOPMYLOP-UHFFFAOYSA-N
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Description

tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a 4-fluorophenyl substituent, and a methylsulfonyl (mesyl) group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₅FNO₄S, with a molar mass of 300.32 g/mol. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules, particularly in the development of protease inhibitors and kinase-targeting agents. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the methylsulfonyl group contributes to hydrogen-bonding interactions and solubility modulation.

Properties

IUPAC Name

tert-butyl N-(4-fluorophenyl)-N-methylsulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(19(4,16)17)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFOLSZOPMYLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoroaniline and methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

tert-butyl N-methanesulfonyl-N-[(4-methylphenyl)methyl]carbamate (CAS 338415-72-8)

  • Molecular Formula: C₁₄H₂₁NO₄S
  • Molar Mass : 299.39 g/mol
  • Key Differences: Replaces the 4-fluorophenyl group with a 4-methylbenzyl moiety. The methylsulfonyl group remains on the nitrogen, preserving hydrogen-bonding capabilities .

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS 1881296-73-6)

  • Molecular Formula: C₁₄H₁₉BrFNO₂
  • Molar Mass : 348.22 g/mol
  • Key Differences: Features a bromine atom on the propyl chain adjacent to the 4-fluorophenyl group. Bromine introduces steric bulk and electrophilic reactivity, making this compound a candidate for cross-coupling reactions.

tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 70145-70-9)

  • Molecular Formula : C₁₄H₂₀N₂O₅S
  • Molar Mass : 328.39 g/mol
  • Key Differences: Positions the methylsulfonyl group on the phenyl ring instead of the nitrogen. The carbamoyl methyl linker adds conformational flexibility .

Physicochemical and Functional Comparisons

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound - C₁₂H₁₅FNO₄S 300.32 4-Fluorophenyl, N-methylsulfonyl, Boc
tert-butyl N-methanesulfonyl-N-[(4-methylphenyl)methyl]carbamate 338415-72-8 C₁₄H₂₁NO₄S 299.39 4-Methylbenzyl, N-methylsulfonyl, Boc
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 1881296-73-6 C₁₄H₁₉BrFNO₂ 348.22 4-Fluorophenyl, Bromopropyl, Boc
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate 70145-70-9 C₁₄H₂₀N₂O₅S 328.39 4-Methylsulfonylphenyl, Carbamoyl methyl, Boc

Key Observations:

Electronic Effects :

  • Fluorine in the target compound enhances electron-withdrawing properties compared to methyl (CAS 338415-72-8) or bromine (CAS 1881296-73-6), influencing reactivity in nucleophilic aromatic substitution.
  • Methylsulfonyl on nitrogen (target) vs. phenyl (CAS 70145-70-9) alters resonance stabilization and acidity of the NH group.

The absence of sulfonyl groups in CAS 1881296-73-6 diminishes polar surface area, impacting bioavailability.

Synthetic Utility :

  • The target compound’s methylsulfonyl group facilitates hydrogen bonding in enzyme inhibition, whereas bromine in CAS 1881296-73-6 offers a handle for Suzuki-Miyaura coupling .

Biological Activity

Tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C14H21FNO4S
  • Molecular Weight : 299.39 g/mol
  • CAS Number : 338415-72-8

This compound is hypothesized to function through various biochemical pathways. Its structure suggests potential interactions with specific enzymes and receptors, contributing to its biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, suggesting a strong potential for tumor inhibition .

CompoundCell LineIC50 (µg/mL)
Compound AHCT-151.61 ± 1.92
Compound BA-431<1.00

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes associated with cancer progression. For example, it has been linked to the inhibition of MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters and have implications in various neurological disorders .

Study on Retinol Binding Protein 4 (RBP4)

In a study evaluating nonretinoid RBP4 antagonists for potential treatment of atrophic age-related macular degeneration, compounds with structural similarities to this compound were tested for their ability to reduce lipofuscin bisretinoid formation in retinal tissues. The lead molecule showed a significant reduction in RBP4 levels, correlating with decreased toxicity in retinal cells .

Cytotoxicity and Genotoxicity Assessments

Cytotoxicity studies have revealed that certain derivatives of this compound exhibit low cytotoxic effects on normal human cell lines while maintaining efficacy against cancerous cells. Theoretical calculations suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for these compounds, indicating their potential as safe therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(4-fluorophenyl)-N-(methylsulfonyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the carbamate and sulfonamide groups. A nucleophilic substitution approach can be used, where tert-butyl carbamate reacts with 4-fluorophenyl and methylsulfonyl precursors under anhydrous conditions. For example, tert-butyl carbamate derivatives are synthesized via coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF . Optimization includes controlling stoichiometry (1:1.2 molar ratio for amine:electrophile) and reaction temperature (0–25°C) to minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions . Handling should occur in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Use vacuum-sealed storage for long-term stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) to confirm tert-butyl (δ ~1.4 ppm) and aryl proton signals (δ 7.2–7.8 ppm). 19^{19}F NMR detects the 4-fluorophenyl group (δ -115 to -120 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1350 cm1^{-1} (S=O stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at m/z 357.12) .

Q. What solvent systems are compatible with this compound for reaction design?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for coupling reactions, while non-polar solvents (toluene, dichloromethane) are suitable for nucleophilic substitutions. Avoid protic solvents (water, alcohols) to prevent carbamate hydrolysis. Solvent selection should align with reaction mechanism—e.g., DMF for SNAr reactions involving the 4-fluorophenyl group .

Q. How can researchers assess the purity of this compound post-synthesis?

Methodological Answer: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm. Purity >95% is acceptable for most applications. Confirm via melting point analysis (if crystalline) and TLC (Rf_f ~0.5 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the methylsulfonyl group in cross-coupling reactions?

Methodological Answer: Employ kinetic isotope effect (KIE) studies and DFT calculations to probe transition states. For example, compare reaction rates using deuterated analogs to identify rate-determining steps. Monitor intermediates via in-situ IR or 19^{19}F NMR to track sulfonamide participation .

Q. What strategies resolve contradictions in NMR data for structural isomers of this compound?

Methodological Answer: Use 2D NMR (HSQC, HMBC) to assign connectivity. For ambiguous peaks, compare with computed NMR spectra (GIAO method at B3LYP/6-31G* level). X-ray crystallography provides definitive structural confirmation, as seen in tert-butyl carbamate derivatives .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral analogs?

Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in enantioselective alkylation or sulfonylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Reaction optimization may involve solvent polarity adjustments (e.g., toluene vs. THF) and temperature gradients (e.g., -20°C to rt) .

Q. What bioactivity screening approaches are suitable for this compound in drug discovery?

Methodological Answer: Use high-throughput screening (HTS) against kinase or protease targets. Assays include fluorescence polarization (FP) for binding affinity and cellular viability assays (MTT) for cytotoxicity. Compare results with structurally related carbamates, such as tert-butyl N-benzyl derivatives, to establish SAR .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer: Apply QSAR models to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR). Molecular dynamics simulations (Amber force field) can assess hydrolysis pathways in aqueous environments. Validate predictions with experimental hydrolysis studies at pH 4, 7, and 9 .

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